ethyl 2-[(3,4-dimethoxybenzyl)amino]-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Overview
Description
The compound “ethyl 2-[(3,4-dimethoxybenzyl)amino]-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate” is a novel triazole-pyrimidine hybrid . It has a molecular formula of C17H19N5O5 and an average mass of 373.363 Da . This compound is part of a series of novel triazole-pyrimidine-based compounds that have been synthesized and characterized for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of this compound involves a multicomponent reaction for regioselective synthesis of substituted 1,2,4-triazolo[1,5-a]pyrimidines . The process includes the use of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . The selective reduction of 1,2,4-triazolo-[1,5-a]pyrimidines to dihydro derivatives is also part of the synthesis .Chemical Reactions Analysis
The Dimroth rearrangement is one of the chemical reactions involved in the synthesis of this compound . This rearrangement includes protonation of the nitrogen atom of a pyrimidine derivative, ring opening, tautomerization with the H-shift in the 1,2,4-triazole ring, ring closure, and deprotonation to isomeric [1,2,4]triazolo[1,5-c]pyrimidine .Physical And Chemical Properties Analysis
The compound is a pale yellow solid with a melting point of 155–156 °C . Its IR (KBr) values are: 3345 cm−1 (NH), 1668 cm−1 (C=O), 1740 cm−1 (C=O), 1618 cm−1 (C=N) .Mechanism of Action
properties
IUPAC Name |
ethyl 2-[(3,4-dimethoxyphenyl)methylamino]-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c1-4-27-15(24)11-9-19-17-20-16(21-22(17)14(11)23)18-8-10-5-6-12(25-2)13(7-10)26-3/h5-7,9H,4,8H2,1-3H3,(H2,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEGTMFAQWAADN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N=C(NN2C1=O)NCC3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(3,4-dimethoxybenzyl)amino]-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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